![molecular formula C18H23N5O3 B2504919 N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049393-42-1](/img/structure/B2504919.png)
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
“N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound that contains several functional groups. It has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a phenylpiperazine moiety, which is often found in pharmaceuticals and can interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and phenylpiperazine moiety would likely contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the isoxazole ring could undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could influence its solubility and stability .Scientific Research Applications
Anticancer Properties
The isoxazole-piperazine hybrid has garnered attention for its potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cell lines, studying its ability to inhibit tumor growth and induce apoptosis. Mechanistic studies have revealed interactions with key cellular pathways, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound’s antimicrobial properties have been investigated against various pathogens, including bacteria, fungi, and protozoa. It shows inhibitory effects on microbial growth, making it relevant for combating infections. Researchers have explored its mode of action and potential synergies with existing antibiotics .
Analgesic and Anti-Inflammatory Effects
Studies have suggested that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by interacting with specific receptors or enzymes. Further research is needed to fully understand its mechanisms and potential clinical applications .
Antioxidant Potential
The isoxazole-piperazine scaffold exhibits antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. Researchers have explored its role in preventing oxidative damage and its potential implications for age-related diseases and neurodegenerative conditions .
Enzyme Inhibition
This compound has been evaluated as an enzyme inhibitor in several contexts:
- Aromatase Inhibitors : Aromatase inhibitors play a role in breast cancer treatment, and this compound has been studied in this context .
Antitubercular Activity
The isoxazole-piperazine derivative has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers are investigating its potential as a novel antitubercular drug, aiming to enhance treatment options for this global health challenge .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-13-16(21-26-14)20-18(25)17(24)19-7-8-22-9-11-23(12-10-22)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSYMAKCCHZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide |
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